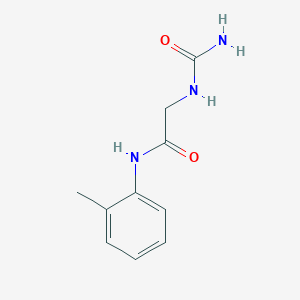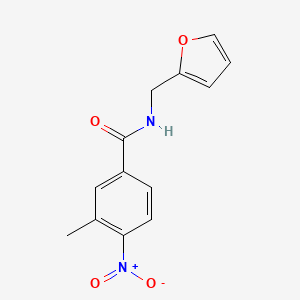![molecular formula C19H23N5O B5518135 3-(1-methyl-1H-imidazol-2-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5518135.png)
3-(1-methyl-1H-imidazol-2-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole and piperidine derivatives typically involves multiple steps, including the conversion of organic acids into esters, hydrazides, and subsequently, oxadiazole derivatives. For example, the synthesis of 5-substituted 1,3,4-oxadiazole derivatives can be achieved by reacting esters with hydrazides to form oxadiazole thiols, which are then combined with piperidine derivatives to yield the target compounds. These processes involve various reagents and catalysts, such as N,N-dimethylformamide (DMF) and sodium hydride, to facilitate the reactions (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds is elucidated using modern spectroscopic techniques, including NMR, IR, and mass spectrometry. These methods provide detailed information about the molecular framework, functional groups, and overall geometry of the compounds. Structural analyses reveal the presence of key features such as oxadiazole rings, piperidine moieties, and substituted phenyl groups, contributing to their chemical properties and biological activity.
Chemical Reactions and Properties
Compounds containing 1,3,4-oxadiazole and piperidine groups engage in various chemical reactions, including those with aromatic diazonium salts, active methylene compounds, and hydroxylamine hydrochloride, leading to the formation of pyridazine, oxadiazole, triazole, and aminopyrazole derivatives. These reactions are influenced by the compound's chemical structure, particularly the reactive sites and electronic configuration of the oxadiazole and piperidine rings (Abdallah et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, can be determined through various analytical techniques. X-ray diffraction studies provide insights into the crystal packing, hydrogen bonding patterns, and overall solid-state structure, which are crucial for understanding the compound's stability, reactivity, and interaction with biological targets.
Chemical Properties Analysis
The chemical properties of 1,3,4-oxadiazole and piperidine derivatives, including their reactivity, stability, and interaction with other molecules, are closely related to their molecular structure. The presence of electron-withdrawing or electron-donating groups on the oxadiazole ring or the piperidine nitrogen can significantly affect these properties. Additionally, the compound's ability to form hydrogen bonds and participate in π-π stacking interactions plays a vital role in its biological activities and potential applications.
For more in-depth information on the synthesis, structure, and properties of "3-(1-methyl-1H-imidazol-2-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine" and related compounds, the following references are recommended:
- Khalid, H., Aziz‐ur‐Rehman, Abbasi, M., Hussain, R., Malik, A., Ashraf, M., & Fatmi, M. Q. (2016). Synthesis, Spectral Analysis and Biological Evaluation of 5-Substituted 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfide. Link to paper.
- Abdallah, T. A., Salaheldin, A. M., & Radwan, N. (2007). Studies With Enamines: Synthesis and Reactivity of 4-Nitrophenyl-1-piperidinostyrene. Synthesis of Pyridazine, Oxadiazole, 1,2,3-Triazole and 4-Aminopyrazole Derivatives. Link to paper.
Propriétés
IUPAC Name |
5-[[3-(1-methylimidazol-2-yl)piperidin-1-yl]methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-14-5-7-15(8-6-14)18-21-17(25-22-18)13-24-10-3-4-16(12-24)19-20-9-11-23(19)2/h5-9,11,16H,3-4,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPCPKDJZLEYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3CCCC(C3)C4=NC=CN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl {[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetate](/img/structure/B5518055.png)


![1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5518074.png)
![2-({[(1-ethyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5518082.png)
![2-[4-[4-(ethylamino)-2-pyrimidinyl]-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5518093.png)

![3-{[(1S*,5R*)-6-benzyl-3,6-diazabicyclo[3.2.2]non-3-yl]methyl}-2,4-dichlorophenol](/img/structure/B5518101.png)
![3-{[4-(5-chloropyridin-2-yl)piperazin-1-yl]methyl}piperidin-3-ol](/img/structure/B5518104.png)
![7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5518110.png)


![tert-butyl {4-[2-(cyanoacetyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5518120.png)
